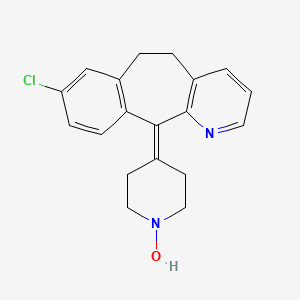

Desloratadine N-Hydroxypiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Desloratadine N-Hydroxypiperidine is an N-hydroxy derivative of Desloratadine . Desloratadine is a nonsedating selective H1-antihistamine and is proven to be efficacious and rapidly and safely reduced the symptoms during the treatment of perennial allergic rhinitis .

Synthesis Analysis

The synthesis of multicomponent crystal (MCC) of Desloratadine was performed between Desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique .Molecular Structure Analysis

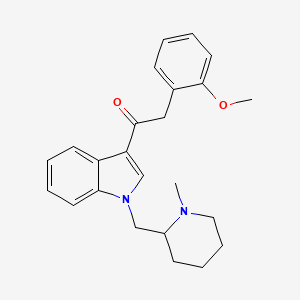

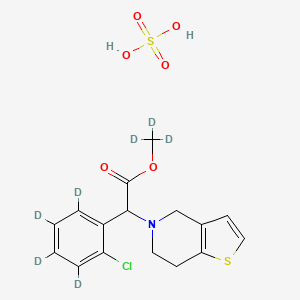

The molecular formula of Desloratadine N-Hydroxypiperidine is C19H19ClN2O . It has a molecular weight of 326.8 g/mol .Chemical Reactions Analysis

The formation of multicomponent crystal (MCC) of Desloratadine was confirmed using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) .Physical And Chemical Properties Analysis

Desloratadine N-Hydroxypiperidine has a molecular weight of 326.8 g/mol, and its exact mass is 326.1185909 g/mol . It has a topological polar surface area of 36.4 Ų and a heavy atom count of 23 .Scientific Research Applications

Metabolism and Enzyme Inhibition : Desloratadine is metabolized into 3-hydroxydesloratadine, involving enzymes like UGT2B10 and CYP2C8. It is identified as a selective inhibitor of UGT2B10, impacting the metabolism of other substances like nicotine (Kazmi et al., 2015).

Pharmacokinetics in Different Populations : Variations in desloratadine metabolism exist among individuals, with some being 'poor metabolizers.' This affects drug exposure but not safety or cardiovascular effects (Prenner et al., 2006).

Clinical Efficacy and Safety : Desloratadine is effective in treating seasonal allergic rhinitis and chronic idiopathic urticaria, with minimal adverse effects. It does not cause significant sedation or cardiovascular issues, making it a safe option for various patient groups (B. Henz, 2001).

Interaction with Other Drugs : Desloratadine's pharmacokinetics are not significantly affected by concurrent use of drugs like ketoconazole or erythromycin, indicating a low potential for drug-drug interactions. This aspect is critical for its safe use in diverse patient populations (Gupta et al., 2007).

Anti-inflammatory Effects : Beyond its antihistamine properties, desloratadine has demonstrated anti-inflammatory effects. It inhibits the release of various inflammatory mediators and cytokines, contributing to its efficacy in allergic conditions (Geha & Meltzer, 2001).

Mechanism of Action

Target of Action

Desloratadine N-Hydroxypiperidine, also known as Desloratadine, is a second-generation tricyclic antihistamine . Its primary target is the H1 receptor , which is widely distributed across immune cell subtypes . This receptor plays a crucial role in allergic inflammation and immune modulation .

Mode of Action

Desloratadine competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle . This competition blocks the action of endogenous histamine, leading to temporary relief of negative symptoms such as nasal congestion and watery eyes .

Biochemical Pathways

The allergic cascade presents widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses . Histamine, a small peptide with inherent vasoactive properties, is released from granules contained within mast cells, basophils, lymphocytes, and other reservoirs and interacts with histamine receptors to regulate numerous cellular functions involved in allergic inflammation and immune modulation . Desloratadine may modulate histamine-receptor activity, down-regulate inflammation cytokines and chemokines, or stimulate inflammatory cell migration and survival .

Pharmacokinetics

Desloratadine is the active descarboethoxy metabolite of loratadine, a second-generation histamine

Safety and Hazards

Future Directions

properties

IUPAC Name |

13-chloro-2-(1-hydroxypiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-22(23)11-8-13/h1-2,5-6,9,12,23H,3-4,7-8,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIBINHLAUROKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)O)C4=C1C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705680 |

Source

|

| Record name | 4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desloratadine N-Hydroxypiperidine | |

CAS RN |

1193725-73-3 |

Source

|

| Record name | 4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584205.png)

![2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584206.png)

![2H-Cyclobut[4,5]oxazolo[3,2-a]pyrimidine(9CI)](/img/no-structure.png)

![2-[2-[4-(Dimethylamino)phenyl]ethenyl]-5-nitrobenzene-1,4-diamine](/img/structure/B584209.png)

![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B584219.png)